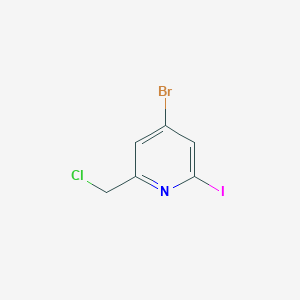

4-Bromo-2-(chloromethyl)-6-iodopyridine

Description

4-Bromo-2-(chloromethyl)-6-iodopyridine is a halogenated pyridine derivative with bromine (Br), chloromethyl (CH₂Cl), and iodine (I) substituents at positions 4, 2, and 6, respectively. This compound is structurally complex due to the combination of halogens and a reactive chloromethyl group, making it valuable in pharmaceutical and agrochemical synthesis. Its molecular weight is significantly influenced by the iodine atom, which also impacts its solubility and stability.

Properties

Molecular Formula |

C6H4BrClIN |

|---|---|

Molecular Weight |

332.36 g/mol |

IUPAC Name |

4-bromo-2-(chloromethyl)-6-iodopyridine |

InChI |

InChI=1S/C6H4BrClIN/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2 |

InChI Key |

URBWTSKPTYVVID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-6-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. The process may start with the bromination of 2-(chloromethyl)-pyridine, followed by iodination at the 6-position. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine atom can be replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by various aryl or alkyl groups using palladium catalysts.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can introduce different functional groups at the chloromethyl position.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-iodopyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups or reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions, influencing their activity and function.

Comparison with Similar Compounds

Structural and Substituent Analysis

The reactivity and physicochemical properties of halogenated pyridines depend on substituent positions and halogen types. Below is a comparative analysis:

Key Observations:

- Reactivity: The chloromethyl group at position 2 facilitates nucleophilic substitution reactions, unlike hydroxyl or amino substituents in other analogs .

- Stability : Halogenated pyridines with electron-withdrawing groups (e.g., Br, Cl) are generally stable under inert conditions but may degrade under UV light or heat .

Physicochemical Properties

Melting Points and Solubility:

- 6-Amino-3-bromo-2-methylpyridine: Melting point (mp) 80–82°C; moderate solubility in polar solvents due to the amino group .

- 5-Bromo-2,4-dihydroxypyrimidine: mp 193–196°C; low solubility in nonpolar solvents due to hydrogen bonding .

- Target Compound: Expected higher mp (>200°C) due to iodine’s heavy atom effect, though experimental data are lacking.

Hazard Profiles:

- Compounds with chloromethyl groups (e.g., bis(chloromethyl) ether) are associated with lachrymatory and carcinogenic risks . While the target compound’s pyridine ring may stabilize the chloromethyl group, proper handling (e.g., gloves, ventilation) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.